molecular formula C15H9ClN2O2 B289469 2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione

2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione

Cat. No. B289469
M. Wt: 284.69 g/mol
InChI Key: FQLYRDOQWLFXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione is a synthetic compound with potential applications in scientific research. It is also known as CPMAI and is a member of the indandione family of compounds. CPMAI has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of CPMAI is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. CPMAI has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
CPMAI has a variety of biochemical and physiological effects. Studies have shown that CPMAI can induce apoptosis, or programmed cell death, in cancer cells. CPMAI has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, CPMAI has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of CPMAI is its potential as a lead compound for the development of novel anti-cancer drugs. CPMAI has been shown to have anti-cancer properties, making it a promising candidate for further study. However, one limitation of CPMAI is its potential toxicity. Studies have shown that CPMAI can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on CPMAI. One area of interest is the development of novel anti-cancer drugs based on CPMAI. Researchers are also interested in studying the mechanism of action of CPMAI in more detail, in order to better understand how it works and how it can be optimized for use in clinical settings. Additionally, researchers are interested in exploring the potential of CPMAI for the treatment of other diseases, such as inflammatory diseases and cardiovascular diseases.

Synthesis Methods

CPMAI can be synthesized using a variety of methods, including the reaction of 5-chloropyridine-2-carbaldehyde with indane-1,3-dione in the presence of a suitable catalyst. Other methods include the reaction of 5-chloropyridine-2-amine with indane-1,3-dione in the presence of a base and a suitable solvent.

Scientific Research Applications

CPMAI has been shown to have potential applications in scientific research, particularly in the fields of cancer research and drug discovery. Studies have shown that CPMAI has anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. CPMAI has also been shown to have potential as a lead compound for the development of novel anti-cancer drugs.

properties

Molecular Formula

C15H9ClN2O2

Molecular Weight

284.69 g/mol

IUPAC Name

2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione

InChI

InChI=1S/C15H9ClN2O2/c16-9-5-6-13(17-7-9)18-8-12-14(19)10-3-1-2-4-11(10)15(12)20/h1-8H,(H,17,18)

InChI Key

FQLYRDOQWLFXNO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=NC=C(C=C3)Cl)C2=O

SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=NC=C(C=C3)Cl)C2=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=NC=C(C=C3)Cl)C2=O

Origin of Product

United States

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